N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to a 2,6-dichlorobenzenesulfonamide scaffold. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-7-9-4-5-12-13(6-9)21-8-20-12/h1-6,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYJESCUIPEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with N-[(2H-1,3-benzodioxol-5-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
Alda-1, referenced in , shares the 1,3-benzodioxolemethyl and 2,6-dichlorobenzene motifs with the target compound but replaces the sulfonamide (-SO₂NH₂) group with a benzamide (-CONH₂). Key differences include:
- Acidity : Sulfonamides (pKa ~10) are more acidic than benzamides (pKa ~15), affecting ionization and bioavailability .
- Hydrogen Bonding : The sulfonamide’s sulfonyl group provides two hydrogen-bond acceptors, enhancing interactions with target proteins compared to the single carbonyl in benzamides.
- Bioactivity : Alda-1 is reported to modulate aldehyde dehydrogenase activity in preeclampsia studies, suggesting the dichlorobenzene-benzodioxole scaffold may target redox-related enzymes .
Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide)
This compound () replaces the dichlorobenzene-sulfonamide with a cyclopentaoxazole-acetamide group. Differences include:
- Electronics : The acetamide lacks the electron-withdrawing chlorine atoms, reducing electrophilic character compared to the target compound.
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
From , this ketamine derivative shares the benzodioxole group but features a methylamino-butanone chain instead of the sulfonamide. Key contrasts:
- Polarity : The ketone and amine groups increase polarity, impacting blood-brain barrier permeability.
- Reactivity : The α,β-unsaturated ketone may undergo Michael addition, a reactivity absent in sulfonamides .
Physicochemical and Computational Analysis
Molecular Geometry and Ring Puckering
The benzodioxole ring’s puckering (out-of-plane displacements) can be quantified using Cremer-Pople coordinates (). For example, the 1,3-benzodioxole system in the target compound may exhibit a pseudorotation phase angle (φ) near 0°, favoring a planar conformation, whereas cyclopentane derivatives (e.g., Compound 1) show φ ≈ 18°–36° .
Crystallographic Tools
Software such as SHELXL () and WinGX () enable precise structural comparisons. For instance, SHELXL’s refinement algorithms could resolve the sulfonamide’s anisotropic displacement parameters, critical for validating hydrogen-bonding networks .
Comparative Data Table
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxole moiety and dichlorobenzene sulfonamide. Its molecular formula is with a molecular weight of approximately 364.18 g/mol. The compound's unique structure contributes to its biological activity, particularly in inhibiting certain enzymes and cellular pathways.
1. Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxol derivatives, including this compound, as candidates for antidiabetic agents. Research indicates that compounds with similar structures can effectively inhibit α-amylase, an enzyme crucial for carbohydrate digestion:
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC50 > 150 µM |
| IIc | 0.68 | IC50 > 150 µM |
In vivo studies using streptozotocin-induced diabetic mice demonstrated that these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses .
2. Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 26 |
| HeLa (Cervical) | 45 |
| A549 (Lung) | 35 |
| HCT116 (Colon) | 65 |
These results indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it maintains a relatively safe profile for normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of α-Amylase : By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through various signaling pathways, including those involving insulin-like growth factors (IGFs) and their receptors .
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects; however, further research is needed to substantiate these claims.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related benzodioxol derivatives:
- A study focused on the synthesis and characterization of benzodioxol carboxamide derivatives found that these compounds exhibited significant α-amylase inhibition and low cytotoxicity against normal cell lines .
- Another research highlighted the structural similarity between polymethoxy groups in polyphenols and benzodioxoles, prompting further synthesis of novel derivatives aimed at enhancing α-amylase inhibition efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
